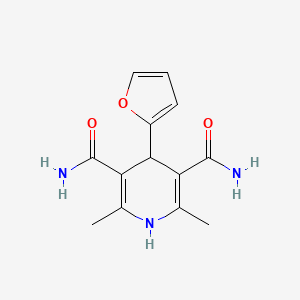![molecular formula C18H19N3O2S B5534024 1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone](/img/structure/B5534024.png)
1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a broader class of chemicals that exhibit interesting chemical and pharmacological properties. Although the specific compound is not directly mentioned, research on similar compounds provides insight into the types of analyses and syntheses that are relevant for understanding its characteristics.
Synthesis Analysis
The synthesis of closely related compounds, such as piperazine derivatives and pyridine-containing molecules, involves multi-step chemical processes. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl] methyl]-1H-pyrrolo[2,3-b]pyridine, a molecule with a structure similar to the compound , was achieved through a four-step synthetic approach involving electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been characterized, revealing their crystalline form and molecular geometry. For instance, the molecular structure of a derivative was determined by X-ray diffraction, showing specific conformational details that influence the compound's properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions involving piperazine and pyridine derivatives can lead to a wide variety of products, depending on the reactants and conditions. For example, the reaction of N-(2-Pyridinyl)piperazines with CO and ethylene in the presence of a catalytic amount of Rh4(CO)12 resulted in a novel carbonylation reaction at a C−H bond (Ishii et al., 1997).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-7-14(8-6-13)21-11-10-20(12-16(21)22)18(23)15-4-3-9-19-17(15)24-2/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWDGVHDPBGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phosphinic acid](/img/structure/B5533944.png)
![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

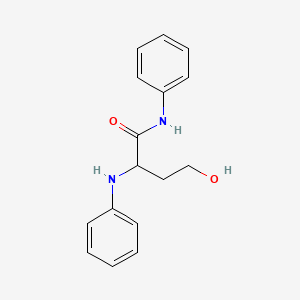
![2-cyclopentyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5533975.png)

![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)

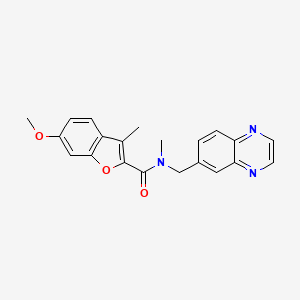
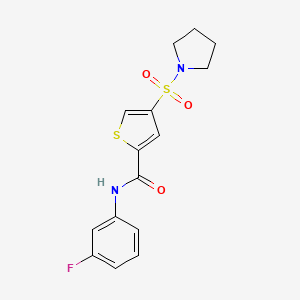
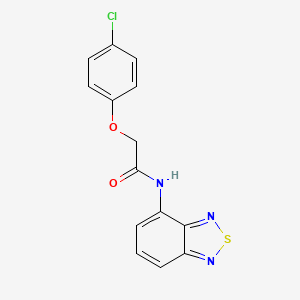
![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)
![5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)
